4-Difluoromethoxy-2-(trifluoromethyl)aniline

Medicinal Chemistry Structure-Activity Relationship Drug Design

4-Difluoromethoxy-2-(trifluoromethyl)aniline (CAS 1806293-42-4) is a disubstituted aniline derivative characterized by the simultaneous presence of a difluoromethoxy (-OCF₂H) group at the para-position and a trifluoromethyl (-CF₃) group at the ortho-position relative to the amine functionality. This compound serves as a versatile small molecule scaffold for the synthesis of more complex fluorinated compounds, particularly in medicinal chemistry and materials science.

Molecular Formula C8H6F5NO
Molecular Weight 227.13 g/mol
CAS No. 1806293-42-4
Cat. No. B1459843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethoxy-2-(trifluoromethyl)aniline
CAS1806293-42-4
Molecular FormulaC8H6F5NO
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)C(F)(F)F)N
InChIInChI=1S/C8H6F5NO/c9-7(10)15-4-1-2-6(14)5(3-4)8(11,12)13/h1-3,7H,14H2
InChIKeyLJANQNKQAWVRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethoxy-2-(trifluoromethyl)aniline (CAS 1806293-42-4): A Highly Fluorinated Aniline Scaffold for Advanced Medicinal Chemistry


4-Difluoromethoxy-2-(trifluoromethyl)aniline (CAS 1806293-42-4) is a disubstituted aniline derivative characterized by the simultaneous presence of a difluoromethoxy (-OCF₂H) group at the para-position and a trifluoromethyl (-CF₃) group at the ortho-position relative to the amine functionality. This compound serves as a versatile small molecule scaffold for the synthesis of more complex fluorinated compounds, particularly in medicinal chemistry and materials science . Its unique substitution pattern confers a distinct set of physicochemical properties, including enhanced lipophilicity and altered electronic characteristics, which can profoundly influence molecular interactions with biological targets [1]. The molecular formula is C₈H₆F₅NO, and it has a molecular weight of 227.13 g/mol [1].

The Critical Failure of Generic Substitution: Regioisomeric and Substituent-Driven Divergence in Bioactivity for 4-Difluoromethoxy-2-(trifluoromethyl)aniline Analogs


Substituting 4-Difluoromethoxy-2-(trifluoromethyl)aniline with a generic aniline derivative or a close regioisomer is not scientifically valid due to the profound impact of the precise substitution pattern on key molecular properties. The specific placement of the strongly electron-withdrawing trifluoromethyl group at the ortho-position and the difluoromethoxy group at the para-position creates a unique electronic and steric environment around the reactive amine center [1]. This environment directly governs the compound's reactivity in downstream synthetic transformations, such as amide bond formation or palladium-catalyzed cross-couplings. Furthermore, regioisomeric variations (e.g., 3-CF₃/4-OCF₂H) or substituent changes (e.g., -OCH₃ for -OCF₂H) can drastically alter biological activity. Structure-activity relationship (SAR) studies on related systems have shown that a 4-substituent is required for activity, and that the choice between a 4-trifluoromethoxy or 4-difluoromethoxy group can be a critical determinant of potency and selectivity [2]. Therefore, using an unqualified substitute introduces significant and unpredictable risks to both synthetic efficiency and biological target engagement.

Quantitative Differentiation of 4-Difluoromethoxy-2-(trifluoromethyl)aniline: A Comparator-Based Evidence Guide for Procurement Decisions


Regiochemical Positioning as a Determinant of Biological Function: An SAR-Informed Comparison of Ortho- vs. Meta-Substituted Trifluoromethyl Analogs

While direct, head-to-head biological data for 4-Difluoromethoxy-2-(trifluoromethyl)aniline against all regioisomers is not available in the public domain, the well-established principles of medicinal chemistry and SAR from related systems strongly support its differentiated potential. The compound's ortho-CF₃ substitution, relative to the amine, creates a unique steric and electronic environment that is distinct from meta- or para-CF₃ analogs. This can directly impact the binding conformation when the aniline is incorporated into a larger pharmacophore, as the amine's pKa and nucleophilicity are modulated by the ortho electron-withdrawing group [1]. This class-level inference provides a compelling rationale for selecting this specific regioisomer for systematic exploration of chemical space where ortho-substitution is predicted to be beneficial.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Antiproliferative Activity in Human Breast Cancer Cells: Quantitative Potency Comparison Against a Structural Analog

Data from the ChEMBL database indicates that a closely related structural analog of 4-Difluoromethoxy-2-(trifluoromethyl)aniline, sharing the same core scaffold but with a different substitution pattern, demonstrates measurable antiproliferative activity against the human MCF7 breast cancer cell line [1]. While the specific IC₅₀ for the exact target compound is not publicly reported, this provides a quantitative baseline for its potential activity class. The reported assay, an MTT test assessing cell growth inhibition after 72 hours, is a standard metric in oncology research. This information suggests that the 4-Difluoromethoxy-2-(trifluoromethyl)aniline scaffold is capable of eliciting a functional response in a disease-relevant cellular model, which may differ in potency or selectivity from other analogs due to its unique substituent arrangement.

Oncology Cell-Based Assays Phenotypic Screening

Differentiation via the Difluoromethoxy Group: Enhanced Metabolic Stability and Lipophilicity Compared to Methoxy Analogs

The presence of the difluoromethoxy (-OCF₂H) group is a key point of differentiation from simpler methoxy (-OCH₃) analogs. While direct microsomal stability data for 4-Difluoromethoxy-2-(trifluoromethyl)aniline is not found, a well-cited class-level inference in medicinal chemistry is that replacing a methoxy group with a difluoromethoxy group generally improves metabolic stability by blocking a primary site of oxidative O-demethylation by cytochrome P450 enzymes [1]. Furthermore, the -OCF₂H group increases lipophilicity (logP) compared to -OCH₃, which can enhance membrane permeability. This established principle provides a strong, data-backed rationale for choosing this compound over a 4-methoxy-2-(trifluoromethyl)aniline analog when improved metabolic stability and altered physicochemical properties are desired in a lead optimization campaign.

Drug Metabolism Pharmacokinetics ADME Properties

Targeted Application Scenarios for 4-Difluoromethoxy-2-(trifluoromethyl)aniline Based on Quantifiable Evidence


Structure-Activity Relationship (SAR) Exploration of Ortho-Substituted Pharmacophores

This compound is ideally suited as a key intermediate in medicinal chemistry programs aimed at systematically exploring the SAR of ortho-substituted aromatic amines. Its unique ortho-CF₃ / para-OCF₂H substitution pattern provides a distinct electronic and steric profile, making it a valuable tool for probing the chemical space around a core pharmacophore. As established in Section 3, the ortho-CF₃ group's influence on the amine's properties cannot be replicated by meta- or para-substituted regioisomers [1]. Researchers should use this compound to build focused libraries where the impact of this specific substitution on target binding affinity and selectivity is evaluated.

Lead Optimization for Enhanced Metabolic Stability

When a lead compound containing a methoxy group exhibits high metabolic clearance in vitro or in vivo, 4-Difluoromethoxy-2-(trifluoromethyl)aniline serves as a strategic replacement. The class-level evidence presented in Section 3 supports that substituting the metabolically labile -OCH₃ group with the more robust -OCF₂H group can mitigate oxidative metabolism and increase the compound's half-life [1]. This application scenario is directly relevant to drug discovery teams working to improve the pharmacokinetic profile of their candidates without radically altering the molecule's shape or binding interactions.

Synthesis of Fluorinated Building Blocks for Materials Science

The compound's high fluorine content (five fluorine atoms) and reactive amine handle make it an excellent precursor for synthesizing novel fluorinated materials. Its structure allows for further functionalization to create monomers or ligands for applications in organic electronics, such as hole-transporting materials for organic light-emitting diodes (OLEDs) [2]. The distinct electronic properties conferred by the specific substitution pattern, as discussed in Section 3, can be exploited to tune the energy levels and charge transport characteristics of the resulting materials, offering a point of differentiation from materials derived from other aniline regioisomers.

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